molecular formula C10H15N3O3S B2961517 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide CAS No. 1797865-80-5

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide

Cat. No. B2961517
CAS RN: 1797865-80-5
M. Wt: 257.31
InChI Key: GGDZAYVQWJPEKA-UHFFFAOYSA-N
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Description

The compound “N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide” is a complex organic molecule. It contains a tetrahydrofuran ring, a pyrazole ring, and a cyclopropane ring, all connected by nitrogen and sulfur atoms. Tetrahydrofuran is a commonly used solvent in organic chemistry, while pyrazole is a basic aromatic ring that is often used as a building block in pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their connection through a series of reactions. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrofuran and cyclopropane rings would add steric bulk, while the pyrazole ring would contribute to the compound’s aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the tetrahydrofuran ring could potentially make the compound soluble in organic solvents .

Scientific Research Applications

One-pot Synthesis and Derivative Formation

N-halosulfonamide compounds, such as N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide, are utilized in one-pot synthesis reactions to create novel derivatives of pyran and diuracilopyrans. These compounds are synthesized from aromatic and heterocyclic aldehydes, showing the versatility of N-halosulfonamides in creating complex molecules with potential applications in pharmaceuticals and materials science (Ghorbani‐Vaghei et al., 2014).

HIV-1 Protease Inhibition

N-halosulfonamide derivatives have been designed to inhibit HIV-1 protease effectively, showcasing their potential in treating HIV-1 infections. An example is a compound with a tetrahydropyranofuran P2 ligand and cyclopropylaminobenzothiazole P2′ ligand, demonstrating picomolar level inhibitory activity against multidrug-resistant HIV-1 variants. This highlights the compound's role in addressing drug resistance in HIV therapy (Ghosh et al., 2018).

Cyclooxygenase-2 (COX-2) Inhibition

The compound celecoxib, a derivative of 1,5-diarylpyrazole class, which includes similar structural motifs to N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide, has been identified for its COX-2 inhibitory activity. This research highlights the potential therapeutic applications of such compounds in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Enantioselective Synthesis

Compounds with N-halosulfonamide moieties have been used in stereoselective denitrogenation reactions to produce enantiomerically pure cyclopropanes. These reactions are crucial for creating compounds with specific stereochemical configurations, which is vital in drug development and synthesis of bioactive molecules (García Ruano et al., 2006).

Antimicrobial Activity

New heterocyclic compounds incorporating sulfamoyl moiety, akin to the structure of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide, have been synthesized for their antimicrobial properties. These compounds show promising results against bacterial and fungal infections, indicating their potential use in developing new antimicrobial agents (Darwish et al., 2014).

Mechanism of Action

Target of Action

Related compounds such as 3-(oxolan-3-yl)-1h-pyrazole-4-carboxylic acid and 1-(oxolan-3-yl)propan-1-amine are known, which might suggest potential targets

Biochemical Pathways

Related compounds such as n-fructosyl pyroglutamate and oxolan-3-one are mentioned, which might suggest potential pathways. Further investigation is needed to summarize the affected pathways and their downstream effects.

properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c14-17(15,10-1-2-10)12-8-5-11-13(6-8)9-3-4-16-7-9/h5-6,9-10,12H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDZAYVQWJPEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide

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